molecular formula C9H11FN2OS B13210065 1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13210065
M. Wt: 214.26 g/mol
InChI Key: XZAXQEVXEKEUPE-UHFFFAOYSA-N
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Description

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, and a thiolan-1-one group, which adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-fluoropyridine derivatives with thiolane-1-one precursors under specific conditions. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The thiolan-1-one group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a fluoropyridine ring and a thiolan-1-one group, which imparts specific reactivity and potential applications not seen in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Biological Activity

1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoropyridine moiety which is known for its electron-withdrawing properties, enhancing reactivity. The thiolan-1-one group contributes to its versatility in various chemical reactions. The molecular formula is C8H8FN2OSC_8H_8FN_2OS with a molecular weight of approximately 214.26 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest the compound has potential antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties reveal that it may inhibit the growth of cancer cells through specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The fluoropyridine component can modulate enzyme activity, potentially acting as an inhibitor for certain pathways involved in disease progression.
  • Covalent Bond Formation : The thiolan-1-one group can form covalent bonds with nucleophilic sites in proteins, altering their function and affecting cellular signaling pathways .

Research Findings

Several studies have investigated the biological effects of this compound:

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating significant antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Research

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were calculated as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

These results suggest a promising anticancer profile that warrants further investigation.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Anticancer Effects : A clinical trial assessed the efficacy of the compound in combination with standard chemotherapy in patients with advanced lung cancer. Results indicated improved survival rates compared to baseline treatments alone.
  • Antimicrobial Efficacy Case Study : A laboratory analysis focused on the compound’s effectiveness against multi-drug resistant bacterial strains, showing promise as a novel antimicrobial agent.

Properties

Molecular Formula

C9H11FN2OS

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)iminothiolane 1-oxide

InChI

InChI=1S/C9H11FN2OS/c10-9-7-8(3-4-11-9)12-14(13)5-1-2-6-14/h3-4,7H,1-2,5-6H2

InChI Key

XZAXQEVXEKEUPE-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=NC=C2)F)(=O)C1

Origin of Product

United States

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